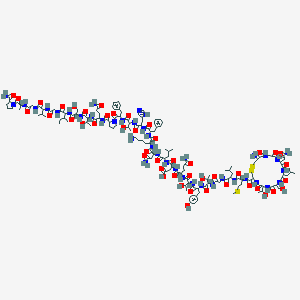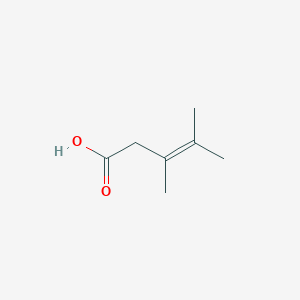
Tritin trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tritin trioxide, also known as tritium oxide or T2O, is a radioactive isotope of hydrogen that is commonly used in scientific research. This compound is formed when tritium, a radioactive isotope of hydrogen, combines with oxygen to form water. Tritin trioxide has unique properties that make it useful in a variety of scientific applications, including as a tracer in biological and environmental studies.
Mecanismo De Acción
The mechanism of action of tritin trioxide is not well understood. However, it is known that this compound can interact with biological molecules and cells, and can cause damage to DNA and other cellular components. Tritin trioxide is also known to be highly reactive, and can interact with a wide range of chemical and biological systems.
Efectos Bioquímicos Y Fisiológicos
Tritin trioxide has a number of biochemical and physiological effects on living organisms. This compound can cause damage to DNA and other cellular components, and can lead to cell death. Tritin trioxide can also affect the metabolism of cells, and can alter the function of enzymes and other proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tritin trioxide has a number of advantages for use in laboratory experiments. This compound is highly reactive, and can be used to study a wide range of chemical and biological systems. Tritin trioxide is also relatively easy to synthesize, and is readily available from commercial suppliers. However, tritin trioxide is also highly radioactive, and must be handled with care to avoid exposure to radiation.
Direcciones Futuras
There are many potential future directions for research on tritin trioxide. One area of interest is the use of this compound as a tracer in environmental studies, where it can be used to track the movement and behavior of water molecules in various systems. Another area of interest is the use of tritin trioxide in the study of radiation biology, where it can be used to investigate the effects of radiation on living organisms. Additionally, tritin trioxide may have potential applications in the development of new diagnostic and therapeutic tools for a variety of diseases.
Métodos De Síntesis
Tritin trioxide is typically synthesized by exposing Tritin trioxide gas to oxygen gas in the presence of a catalyst. The resulting tritiated water is then purified and dehydrated to produce tritin trioxide. This synthesis method is commonly used in research laboratories around the world.
Aplicaciones Científicas De Investigación
Tritin trioxide is commonly used as a tracer in scientific research. This compound is particularly useful in biological and environmental studies, where it can be used to track the movement and behavior of molecules and organisms. Tritin trioxide can also be used to study the effects of radiation on living organisms, and to investigate the behavior of water in various systems.
Propiedades
Número CAS |
12534-28-0 |
|---|---|
Nombre del producto |
Tritin trioxide |
Fórmula molecular |
H6O3Sn3 |
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
1,3,5,2,4,6-trioxatristanninane |
InChI |
InChI=1S/3O.3Sn.6H |
Clave InChI |
ZYQPHWQEEQIVQS-UHFFFAOYSA-N |
SMILES |
O1[SnH2]O[SnH2]O[SnH2]1 |
SMILES canónico |
O1[SnH2]O[SnH2]O[SnH2]1 |
Sinónimos |
Sn3O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















